Target Shift from Thymidine Phosphorylase to Mtb DHFR as a Function of N1-Methyl Substitution
In contrast to the non-methylated analog 6-amino-5-bromouracil (6A5BU), which is widely characterized as a thymidine phosphorylase inhibitor with sub-µM IC50, 6-amino-5-bromo-1-methyluracil has been explicitly identified as a fragment hit in a focused screening campaign against Mycobacterium tuberculosis dihydrofolate reductase (Mtb DHFR), yielding IC50 values in the range of 38–90 µM and MIC values of 31.5–125 µg/mL [1]. No Mtb DHFR inhibitory activity has been reported for the N1-unsubstituted 6A5BU under comparable assay conditions, indicating that the N1-methyl substituent redirects target engagement from TPase toward prokaryotic DHFR [1].
| Evidence Dimension | Primary enzyme target and IC50 |
|---|---|
| Target Compound Data | Mtb DHFR IC50 = 38–90 µM; MIC = 31.5–125 µg/mL (fragment hit) |
| Comparator Or Baseline | 6-Amino-5-bromouracil (6A5BU): Thymidine phosphorylase IC50 sub-µM range; no reported Mtb DHFR activity |
| Quantified Difference | Target shift from human/bacterial TPase (sub-µM) to Mtb DHFR (mid-µM); N1-methyl redirects selectivity |
| Conditions | In vitro enzymatic assay (Mtb DHFR) and whole-cell Mtb susceptibility assay (Alamar Blue/REMA); data from Shelke et al. 2016 fragment screening [1] |
Why This Matters
Procurement of the 1-methyl derivative enables access to a distinct chemotype that opens a tuberculosis DHFR-targeting sub-series not accessible with the more common N1-unsubstituted analogs.
- [1] Shelke, R. U.; Degani, M. S.; Raju, A.; Ray, M. K.; Rajan, M. G. R. Fragment Discovery for the Design of Nitrogen Heterocycles as Mycobacterium tuberculosis Dihydrofolate Reductase Inhibitors. Arch. Pharm. (Weinheim) 2016, 349 (8), 602–613. DOI: 10.1002/ardp.201600066. View Source
